molecular formula C7H7NO2 B1597740 2-Hydroxy-1-(4-pyridyl)ethanone CAS No. 274920-20-6

2-Hydroxy-1-(4-pyridyl)ethanone

Cat. No.: B1597740
CAS No.: 274920-20-6
M. Wt: 137.14 g/mol
InChI Key: GVONKSJMCMQBFG-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-pyridyl)ethanone is a heterocyclic organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, featuring a hydroxyl group and a ketone group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(4-pyridyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-pyridylacetic acid with an oxidizing agent to introduce the hydroxyl group at the 2-position. Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-pyridyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Products include 2-pyridin-4-ylacetic acid or 2-pyridin-4-ylacetone.

    Reduction: Products include 2-hydroxy-1-pyridin-4-ylethanol.

    Substitution: Products vary depending on the substituent introduced, such as 2-chloro-1-pyridin-4-ylethanone.

Scientific Research Applications

2-Hydroxy-1-(4-pyridyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

    Medicine: It has potential as a pharmacophore in drug design, particularly in the development of antimicrobial and antiviral agents.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-pyridyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-pyridin-3-ylethanone
  • 2-Hydroxy-1-pyridin-5-ylethanone
  • 2-Hydroxy-1-pyridin-6-ylethanone

Uniqueness

2-Hydroxy-1-(4-pyridyl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the hydroxyl and ketone groups allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONKSJMCMQBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376252
Record name 2-hydroxy-1-pyridin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274920-20-6
Record name 2-hydroxy-1-pyridin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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